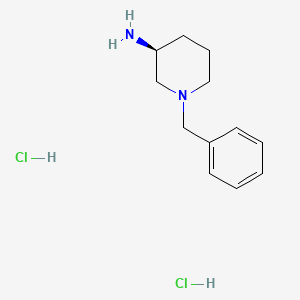

(S)-1-Benzylpiperidin-3-amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

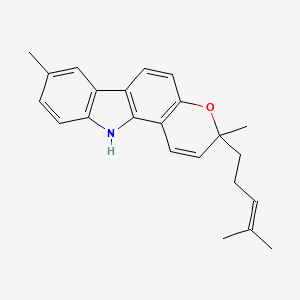

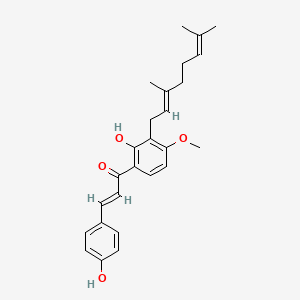

(S)-1-Benzylpiperidin-3-amine dihydrochloride, also known as (S)-1-benzylpiperidine-3-amine hydrochloride, is an organic compound used in various scientific research applications. It is a white, crystalline powder that is soluble in water and has a molecular weight of 241.7 g/mol. This compound is used in a variety of fields, including neuroscience, pharmacology, and biochemistry.

Wissenschaftliche Forschungsanwendungen

1. Enamine Involvement in Metabolic Activation of Cyclic Tertiary Amines

- The study by Sayre et al. (1991) focused on the microsomal oxidation of 1-benzylpiperidine and related compounds to assess the involvement of enamines in the metabolic activation of cyclic tertiary amines like phencyclidine. The research implied that iminium-enamine equilibrium plays a role in forming certain metabolites during biological oxidation processes (Sayre et al., 1991).

Synthesis and Chemical Transformation

2. Iridium-Catalyzed N-Heterocyclization of Primary Amines with Diols

- Fujita et al. (2006) discussed the use of iridium catalysis in N-Heterocyclization, specifically focusing on the transformation of benzylamine to N-Benzylpiperidine. This method showcases the utility of catalysis in synthesizing biologically active compounds (Fujita, Enoki, & Yamaguchi, 2006).

3. Synthesis of trans-3-amino-1-benzylpiperidin-4-ols

- Grishina et al. (2017) presented a regio- and stereospecific synthesis method for trans-3-amino-1-benzylpiperidin-4-ols, highlighting the importance of Lewis acid-catalyzed reactions in creating stereochemical analogues of certain antitumor alkaloids (Grishina et al., 2017).

Mechanistic Insights and Reactivity Studies

4. Nucleophilic Reactivities of Tertiary Alkylamines

- Ammer et al. (2010) investigated the reactivities of tertiary amines like N-methylpiperidine, providing insights into the kinetics of reactions with benzhydrylium ions, crucial for understanding the fundamental chemical behavior of these amines (Ammer et al., 2010).

Schiff Base Formation and Structural Characterization

5. SiO2-H3PO4 Catalyzed Synthesis of Schiff Bases

- Mayavel et al. (2015) explored the solvent-free synthesis of Schiff bases, including E-imines derived from 1-benzylpiperidin amines. Their work contributes to understanding the structural and spectral properties of these compounds (Mayavel et al., 2015).

Miscellaneous Applications and Biological Activities

6. Dual Inhibition Properties in Alzheimer's Disease Treatment

- Bautista-Aguilera et al. (2014) identified N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine as a cholinesterase and monoamine oxidase dual inhibitor, suggesting its potential in treating Alzheimer's disease (Bautista-Aguilera et al., 2014).

7. Antitubercular Activity of Tertiary Amine-Containing Derivatives

- Roh et al. (2017) developed tertiary amine-containing derivatives of 3,5-dinitrophenyl tetrazole and oxadiazole with significant in vitro antimycobacterial effects. This research contributes to the development of new therapeutic agents against tuberculosis (Roh et al., 2017).

Eigenschaften

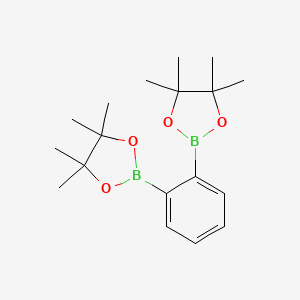

| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-1-Benzylpiperidin-3-amine dihydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Benzylamine", "3,4-dihydro-2H-pyran", "Sodium borohydride", "Piperidine", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Protection of benzylamine - Benzylamine is protected with 3,4-dihydro-2H-pyran to form 1-benzylpiperidine.", "Step 2: Reduction of 1-benzylpiperidine - 1-benzylpiperidine is reduced with sodium borohydride to form (S)-1-benzylpiperidine.", "Step 3: Quaternization of (S)-1-benzylpiperidine - (S)-1-benzylpiperidine is quaternized with hydrochloric acid to form (S)-1-benzylpiperidinium chloride.", "Step 4: Deprotection of (S)-1-benzylpiperidinium chloride - (S)-1-benzylpiperidinium chloride is deprotected with sodium hydroxide to form (S)-1-benzylpiperidine.", "Step 5: Quaternization of (S)-1-benzylpiperidine - (S)-1-benzylpiperidine is quaternized with hydrochloric acid to form (S)-1-benzylpiperidine dihydrochloride.", "Step 6: Purification - (S)-1-Benzylpiperidin-3-amine dihydrochloride is purified by recrystallization from ethanol and diethyl ether." ] } | |

| 307532-02-1 | |

Molekularformel |

C12H19ClN2 |

Molekulargewicht |

226.74 g/mol |

IUPAC-Name |

(3S)-1-benzylpiperidin-3-amine;hydrochloride |

InChI |

InChI=1S/C12H18N2.ClH/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10,13H2;1H/t12-;/m0./s1 |

InChI-Schlüssel |

NLKWAJAEIWXJJY-YDALLXLXSA-N |

Isomerische SMILES |

C1C[C@@H](CN(C1)CC2=CC=CC=C2)N.Cl |

SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)N.Cl.Cl |

Kanonische SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)N.Cl |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

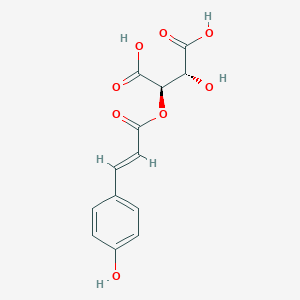

![Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate](/img/structure/B3028674.png)

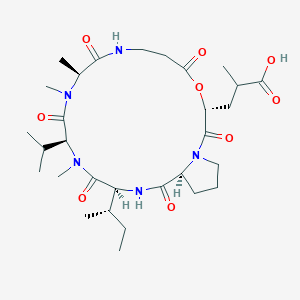

![1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride](/img/structure/B3028679.png)

![(3S,4S)-4-Amino-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyheptanethioic S-acid](/img/structure/B3028680.png)